N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-butyl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-2-3-10-21-16(25)12-24-11-4-5-15(19(24)26)18-22-17(23-27-18)13-6-8-14(20)9-7-13/h4-9,11H,2-3,10,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIOPSLVLRXNRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that exhibits notable biological activity. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
The compound belongs to a class of oxadiazole derivatives, which are known for their diverse pharmacological activities. The molecular formula for this compound is , with a molecular weight of approximately 356.39 g/mol . The synthesis generally involves multi-step reactions where the oxadiazole and pyridine moieties are strategically introduced.
Antitumor Activity
Research has indicated that compounds containing the oxadiazole moiety often exhibit significant antitumor properties. For instance, a study on similar oxadiazole derivatives demonstrated IC50 values ranging from 9.4 µM to higher concentrations against various cancer cell lines . The presence of the 4-fluorophenyl group in this compound may enhance its potency due to increased lipophilicity and interaction with biological targets.
Anticonvulsant Effects
In related studies focusing on oxadiazole derivatives, certain compounds exhibited anticonvulsant activity in picrotoxin-induced seizure models. This suggests that this compound could potentially possess similar neuroprotective effects .
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological efficacy. The SAR studies suggest that modifications to the fluorophenyl and pyridine rings significantly affect the biological activity of the compound. For example:
| Substituent | Effect on Activity |
|---|---|
| Fluorine at para position | Increases lipophilicity and enhances binding affinity |
| Oxadiazole ring | Essential for antitumor and anticonvulsant activities |
| Acetamide group | Influences solubility and bioavailability |
Case Study 1: Antitumor Screening
In a comprehensive screening of various oxadiazole derivatives, including those structurally similar to our compound, several exhibited promising antitumor activity against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer). The most potent derivatives showed IC50 values below 10 µM .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of related compounds in animal models of epilepsy. The results indicated that certain derivatives significantly reduced seizure frequency and duration, suggesting potential therapeutic applications for epilepsy management .
4. Conclusion
This compound is a promising candidate for further pharmacological exploration due to its multifaceted biological activities. Future studies should focus on elucidating its mechanisms of action and optimizing its structure for enhanced potency and selectivity against cancer and neurological disorders.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has indicated that derivatives of oxadiazoles, including N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide, possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including lung adenocarcinoma and glioblastoma cells. The mechanism of action is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
2. Antimicrobial Activity
The compound's oxadiazole functionality has been associated with antimicrobial properties. Studies have shown that oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of fluorine substituents in the structure may enhance the antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration .
3. Anticonvulsant Properties
Recent investigations into oxadiazole-containing compounds have revealed their potential as anticonvulsants. For instance, related compounds have been tested in picrotoxin-induced convulsion models, suggesting that modifications to the oxadiazole ring can lead to enhanced anticonvulsant activity .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds:
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Evren et al. (2019) | Various thiazole derivatives | Anticancer | Strong selectivity against A549 cells with IC50 values < 30 µM |
| ACS Journal (2023) | Oxadiazole derivatives | FXIa inhibition | Identified as potential anticoagulants with good bioavailability |
| PMC9268695 (2022) | Thiazole-integrated pyridine hybrids | Antimicrobial | Exhibited comparable activity to standard antibiotics against multiple strains |
These findings highlight the versatility and potential therapeutic applications of compounds containing oxadiazole and pyridine scaffolds.
Comparison with Similar Compounds
Structural Features and Target Activities
Key Structural and Functional Insights
- Oxadiazole Role : The 1,2,4-oxadiazole ring in the target compound and analogs (e.g., Compound 130) enhances binding through dipole interactions and aromatic stacking. Fluorine at the phenyl para position improves metabolic stability and membrane permeability .
- Substituent Effects: N-butyl vs. Benzyl: The butyl chain may increase lipophilicity (logP ~3.5 estimated) compared to benzyl (logP ~2.8), favoring passive diffusion but risking steric hindrance in binding pockets. Benzyl groups in Compounds 1 and 2 enable π-π interactions with Phe31 in β1i . Acetamide vs.
Research Findings and Implications
Binding Affinities and Selectivity
- Immunoproteasome Inhibitors: Compound 1 (Ki = 0.8 µM) outperformed Compound 2 (Ki = 2.3 µM) due to the propanamide chain’s optimal length, highlighting the importance of substituent geometry. The target compound’s butyl group may similarly fine-tune β1i affinity .
- Anti-TB Activity : The piperidine-carboxamide analog showed a binding energy (-10.4 kcal/mol) comparable to clinical TB drugs, emphasizing the 4-fluorophenyl-oxadiazole’s versatility across targets .
Pharmacokinetic Considerations
- Lipophilicity : The butyl group in the target compound may enhance blood-brain barrier penetration relative to benzyl or phenyl analogs, though this could increase off-target risks.
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as seen in Compound 130 and anti-TB analogs, extending half-life in preclinical models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Synthesize the 1,2,4-oxadiazole core via cyclization of amidoximes with activated carboxylic acid derivatives under microwave-assisted conditions (120°C, 30 min) to enhance yield .
-
Step 2 : Introduce the 4-fluorophenyl moiety using Suzuki-Miyaura coupling with Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (3:1) at 80°C .
-
Step 3 : Functionalize the pyridone ring via nucleophilic substitution with N-butyl bromoacetamide in DMF, using K₂CO₃ as a base at 60°C for 12 hours .
-
Optimization : Monitor reaction progress via TLC and HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Key Parameters :
| Parameter | Optimal Condition |
|---|---|
| Oxadiazole cyclization | Microwave, 120°C, 30 min |
| Coupling catalyst | Pd(PPh₃)₄, THF/water, 80°C |
| Final substitution | DMF, K₂CO₃, 60°C, 12 h |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- FTIR : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and oxadiazole ring vibrations (~950 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to verify substituent integration (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm) and acetamide methylene protons (δ 3.8–4.2 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O motifs) for structural validation .
Q. How is the preliminary bioactivity of this compound assessed in antimicrobial or anticancer assays?
- Methodology :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values <10 µM suggest significant activity .
- Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobial, doxorubicin for anticancer).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?
- Methodology :
- Modify substituents : Replace the N-butyl group with cyclopropyl or aryl groups to alter lipophilicity .
- Oxadiazole variants : Substitute 1,2,4-oxadiazole with 1,3,4-thiadiazole to evaluate electronic effects on target binding .
- Bioisosteric replacement : Replace the 4-fluorophenyl group with a 4-chlorophenyl or pyridinyl moiety to probe steric tolerance .
- Analysis : Correlate logP (HPLC-derived) and IC₅₀ values to identify optimal hydrophobicity ranges.
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase or human topoisomerase II) .
- ADMET prediction : Employ SwissADME to estimate permeability (e.g., BBB penetration) and toxicity (e.g., Ames test alerts) .
- Key Outputs :
| Property | Prediction |
|---|---|
| LogP | ~3.5 (moderate lipophilicity) |
| H-bond acceptors | 6 |
Q. How should researchers address contradictions in bioactivity data across different assays?
- Case Study : Discrepancies in IC₅₀ values between enzymatic and cell-based assays may arise from off-target effects or metabolic instability.
- Resolution :
- Metabolic stability : Incubate compound with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Selectivity profiling : Screen against related targets (e.g., kinase panels) to identify promiscuity .
- Statistical rigor : Use ANOVA to validate reproducibility across triplicate experiments (p <0.05).
Q. What catalytic systems improve yield in large-scale synthesis?
- Methodology :
- Palladium catalysis : Optimize Suzuki-Miyaura coupling using Pd(OAc)₂/XPhos with microwave irradiation to reduce reaction time .
- Flow chemistry : Implement continuous-flow reactors for oxadiazole formation to enhance scalability and safety .
- Yield Comparison :
| Method | Yield (%) |
|---|---|
| Batch (conventional) | 65–70 |
| Flow (optimized) | 85–90 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
